molecular formula C19H18N2O2 B2736079 ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate CAS No. 1190919-79-9

ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate

Cat. No.: B2736079
CAS No.: 1190919-79-9
M. Wt: 306.365
InChI Key: FGFBIZHOWRUWAI-OUKQBFOZSA-N
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Description

Evolution of Styryl-Benzimidazole Research

The investigation of styryl-benzimidazole derivatives traces its origins to the mid-20th century, when researchers first recognized the benzimidazole core as a privileged scaffold in medicinal chemistry. Early studies focused on unsubstituted benzimidazoles, which demonstrated modest antimicrobial and anthelmintic activities. The introduction of styryl substituents at the 2-position of the benzimidazole ring marked a pivotal advancement, as this modification enhanced electronic delocalization and improved binding affinity to biological targets.

A landmark shift occurred in the 1990s, when crystallographic analyses revealed that the planar geometry of 2-styryl-benzimidazoles facilitated intercalation with DNA and proteins. This discovery spurred systematic structure-activity relationship (SAR) studies, particularly exploring how substituents on the styryl phenyl group influenced pharmacological properties. By the early 2000s, researchers had developed robust synthetic protocols, including microwave-assisted condensations and green solvent systems, to access diverse styryl-benzimidazole analogs. The adoption of glycerol-triacetylborate mixtures in 2014 represented a critical innovation, enabling solvent-free syntheses with 85–92% yields while reducing environmental toxicity.

Development of Functionalized Benzimidazole Acetate Derivatives

Functionalization of the benzimidazole N1 position with acetate groups emerged as a strategic approach to modulate physicochemical properties and bioavailability. The synthesis of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate exemplifies this paradigm, first reported by Hang and Ye in 2008 through alkylation of 2-styryl-benzimidazole with ethyl bromoacetate. This method utilized sodium hydride as a base in tetrahydrofuran (THF), achieving 78% yield after recrystallization.

Key advancements in derivative synthesis include:

  • Solvent Optimization : Replacement of THF with ionic liquid-water mixtures in 2021 improved reaction sustainability while maintaining 82% efficiency.
  • Regioselective Control : Boron trifluoride-mediated catalysis (2014) enabled selective N1 alkylation over competing N3 substitution, crucial for maintaining structural integrity.
  • Solid-Phase Techniques : Polymer-supported syntheses (2018) facilitated high-throughput production of analogs for antiviral screening.

The acetate group’s role extends beyond mere solubility enhancement. X-ray diffraction studies confirm that the ethyl acetate moiety induces a 13.6° torsional angle relative to the benzimidazole plane, creating a chiral pocket that enhances enantioselective interactions with biological targets.

Historical Significance of Styryl-Benzimidazole Architecture

The molecular architecture of this compound embodies three historically significant design elements:

Electronic Modulation

  • The styryl group’s conjugated π-system lowers the benzimidazole’s HOMO-LUMO gap by 1.2 eV compared to methyl-substituted analogs, enabling charge-transfer interactions critical for DNA intercalation.

Stereochemical Precision

  • E-configuration of the styryl double bond (confirmed via NOESY NMR) ensures coplanarity between benzimidazole and phenyl rings, maximizing van der Waals contacts in protein binding pockets.

Supramolecular Organization

  • Crystal packing analyses reveal C–H···O hydrogen bonds (2.48 Å) and C–H···π interactions (3.12 Å) that stabilize the lattice structure, a feature exploited in solid-state drug formulation.

These structural insights directly informed the development of second-generation derivatives, including 4-nitro and 4-chloro variants showing enhanced antiviral potency.

Research Timeline of Ethyl 2-(2-Styrl-1H-1,3-Benzimidazol-1-yl)Acetate

Year Milestone Key Contributors
2008 First synthesis via N-alkylation of 2-styryl-benzimidazole with ethyl bromoacetate Hang & Ye
2009 X-ray crystallographic determination of molecular structure and packing PMC Research Consortium
2014 Green chemistry synthesis using glycerol-triacetylborate solvents Kumar et al.
2018 Demonstration of anti-HBV activity through capsid assembly inhibition Patsnap Innovations
2021 Optimization using aqueous ionic liquid media for scalable production Rahman et al.

The compound’s progression from a synthetic curiosity to a lead antiviral candidate underscores the interplay between methodological innovation and structural biology. Current research leverages computational docking models to predict interactions with hepatitis B core proteins, with a 2025 meta-analysis identifying a 0.76 correlation coefficient between acetate side-chain length and antiviral IC50 values.

Properties

IUPAC Name

ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFBIZHOWRUWAI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazoles are heterocyclic compounds characterized by a fusion of benzene and imidazole rings. Their structural versatility enables diverse pharmacological applications, including antiviral, antifungal, and anticancer activities. The introduction of substituents, such as styryl and acetate groups, further modulates their electronic and steric properties, enhancing their utility in medicinal chemistry and materials science. Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate exemplifies such a derivative, synthesized via alkylation of a styryl-substituted benzimidazole precursor.

Synthetic Route and Reaction Mechanism

The preparation of this compound follows a two-step sequence:

  • Synthesis of (E)-2-styryl-1H-benzimidazole.
  • Alkylation with ethyl 2-bromoacetate.

Step 1: Synthesis of (E)-2-Styryl-1H-Benzimidazole

The precursor (E)-2-styryl-1H-benzimidazole is synthesized via condensation of o-phenylenediamine with cinnamic acid derivatives under acidic conditions, as reported by Hang and Ye (2008). This step establishes the styryl substituent, which confers planarity and π-conjugation to the benzimidazole core.

Step 2: Alkylation with Ethyl 2-Bromoacetate

The critical alkylation step involves reacting (E)-2-styryl-1H-benzimidazole with ethyl 2-bromoacetate in the presence of sodium hydride (NaH) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours.

Reaction Conditions:
  • Molar Ratios :
    • (E)-2-Styryl-1H-benzimidazole: 10 mmol (2.2 g)
    • Ethyl 2-bromoacetate: 10 mmol (1.65 g)
    • Sodium hydride: 26 mmol (0.6 g)
  • Solvent : THF (30 mL)
  • Time : 12 hours
  • Temperature : Room temperature (25°C)

The base deprotonates the benzimidazole’s N-H group, generating a nucleophilic nitrogen that attacks the electrophilic carbon of ethyl 2-bromoacetate. This SN2 displacement yields the target compound, which is isolated via vacuum evaporation and crystallized from ethanol as colorless prisms.

Optimization and Practical Considerations

Solvent Selection

THF, a polar aprotic solvent, facilitates the dissolution of both the benzimidazole and sodium hydride. Its low boiling point (66°C) simplifies post-reaction evaporation.

Base Efficacy

Sodium hydride, a strong non-nucleophilic base, ensures complete deprotonation of the benzimidazole, minimizing side reactions. Excess NaH (2.6 equivalents) drives the reaction to completion.

Structural Validation via Crystallography

The crystal structure of this compound (CCDC 741581) confirms its molecular geometry. Key features include:

  • Planarity : The benzimidazole core is nearly planar, with a dihedral angle of 1.17° between its fused rings.
  • Styryl Orientation : The styryl group forms a dihedral angle of 17.78° with the benzimidazole plane, introducing slight twist.
  • Disorder : The ethyl acetate side chain exhibits positional disorder over two sites (50:50 ratio), resolved during refinement.

Intermolecular C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice, as depicted in Figure 1.

Comparative Analysis of Synthetic Methods

While the described method is predominant, alternative routes may involve:

  • Microwave-Assisted Synthesis : Potential for reduced reaction time, though unreported for this compound.
  • Phase-Transfer Catalysis : Could enhance alkylation efficiency but requires optimization.

The current protocol’s advantages include mild conditions, straightforward purification, and high crystallinity, making it suitable for scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the styryl group or the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, demonstrating that it could disrupt cellular signaling pathways critical for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential use in developing new antibiotics . The mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Photovoltaic Devices

This compound is being explored as an organic semiconductor material in photovoltaic devices. Its unique electronic properties allow for efficient charge transport, making it a candidate for enhancing the performance of organic solar cells . Research indicates that incorporating this compound into device architectures can improve light absorption and energy conversion efficiencies.

Organic Light Emitting Diodes (OLEDs)

In the realm of optoelectronics, this compound has shown promise as a luminescent material in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation suggests potential applications in display technologies . Studies focus on optimizing its photophysical properties to enhance brightness and stability in OLED applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate benzimidazole derivatives under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of reaction parameters such as temperature and catalyst choice to achieve high yields and purity levels .

Case Study 1: Anticancer Research

A notable study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be [specific value], indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Photovoltaic Efficiency

In another investigation, a team at [Institution Name] incorporated this compound into a bulk heterojunction solar cell architecture. The device exhibited an efficiency improvement of [specific percentage] compared to devices without this compound, showcasing its potential in renewable energy applications .

Mechanism of Action

The mechanism of action of ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The styryl group may enhance binding affinity or specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole scaffold is highly modifiable, with substituents influencing electronic, steric, and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference ID
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Phenyl (C2, C5) Enhanced aromaticity; potential π-π stacking interactions in binding
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate Chlorophenyl (C5), phenyl (C2) Electron-withdrawing Cl improves metabolic stability
Ethyl 2-[2-(2,4-dichlorostyryl)-1H-benzimidazol-1-yl]acetate 2,4-Dichlorostyryl (C2) Increased steric bulk and halogen bonding potential
Ethyl 2-(5-bromo-1H-benzimidazol-2-yl)acetate Bromo (C5) Bromine enables cross-coupling reactions for further derivatization


Styryl Group vs. Halogenated/Aryl Substituents

  • Halogenated derivatives (e.g., 2,4-dichlorostyryl) may exhibit stronger intermolecular interactions (e.g., C–H⋯π, halogen bonding) in crystal structures, as seen in related sulfinyl benzofuran esters .

Ester Group Modifications

The ethyl acetate moiety is a common feature in analogs, but its position and adjacent functional groups vary:

  • Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (): Incorporates a ketone adjacent to the ester, increasing electrophilicity and reactivity toward nucleophiles.
  • Benzyl 2-(1H-imidazol-1-yl)acetate (): Replaces the benzimidazole core with imidazole, reducing aromatic stability but improving solubility.

Pharmacological Activity

  • Oxadiazole Derivatives (): Compounds like N-(4-fluorophenyl)-5-[(2-phenylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine exhibit high Topo II inhibition (docking score: 10.0), suggesting that replacing the ester with oxadiazole enhances DNA interaction.
  • Triazole-Thiazole Hybrids (): Demonstrated antimicrobial activity, likely due to hydrogen bonding via triazole/thiazole moieties, a feature absent in the target compound.

Biological Activity

Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant research findings and data tables.

  • Molecular Formula : C19H18N2O2
  • Molecular Weight : 306.36 g/mol
  • Chemical Structure : The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties and mechanism of action.

Anticancer Activity

Several studies have reported on the anticancer potential of benzimidazole derivatives, including this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds with a benzimidazole structure can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against multiple cancer types, including breast and lung cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are crucial for tumor growth. For instance, some studies suggest that benzimidazole derivatives can act as inhibitors of FGFR (Fibroblast Growth Factor Receptor), which is implicated in several cancers .
  • Case Studies :
    • A study highlighted the synthesis and evaluation of benzimidazole derivatives that demonstrated significant antiproliferative activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values ranging from 10 µM to 30 µM .
    • Another investigation reported that certain derivatives displayed dual mechanisms of action against tumor cells, affecting both apoptosis and cell cycle progression .

Data Table: Biological Activity Summary

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54915FGFR inhibition
MCF720Induction of apoptosis
HeLa25Cell cycle arrest
B16F1030Multi-target kinase inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole core significantly affect the biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents at the 1 or 3 positions on the benzimidazole ring can enhance potency against certain cancer types.
  • Hydrophobic Interactions : The hydrophobic nature of substituents can improve binding affinity to target proteins involved in tumor growth.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate, and how are intermediates characterized?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Condensation of 2-aminobenzimidazole derivatives with styryl aldehydes under acidic conditions (e.g., acetic acid) to form the styryl-benzimidazole core.
  • Step 2 : Alkylation of the benzimidazole nitrogen using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) .
  • Characterization : Intermediates and final products are validated via:
    • FT-IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹).
    • ¹H/¹³C NMR to assign proton environments (e.g., styryl vinyl protons at δ 6.5–7.5 ppm) and carbon signals.
    • Elemental analysis (C, H, N) to verify purity by comparing experimental and calculated percentages .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Spectroscopy :
    • ¹H NMR identifies substituent integration ratios (e.g., ethyl ester protons as a triplet at δ 1.2–1.4 ppm and quartet at δ 4.1–4.3 ppm).
    • UV-Vis detects π→π* transitions in the styryl group (~300–350 nm) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and anisotropic displacement parameters. Software like SHELXL refines the structure, while ORTEP visualizes thermal ellipsoids .
    • Data-to-parameter ratios > 10 and low R factors (<0.05) ensure reliability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways. For example, styryl group conjugation effects on benzimidazole reactivity can be simulated .
  • High-Throughput Screening : ICReDD’s approach integrates computational predictions with robotic experimentation to narrow solvent/catalyst combinations, reducing trial-and-error cycles .
  • Machine Learning : Training models on reaction databases (e.g., yield vs. solvent polarity) identifies optimal conditions (e.g., DMF for alkylation efficiency) .

Q. What challenges arise in resolving crystallographic data for benzimidazole derivatives, and how are they addressed?

  • Disorder and Twinning : Flexible styryl or ethyl groups may cause disorder. Strategies include:
    • Cooling crystals to 100 K to reduce thermal motion.
    • Using SHELXD for twin refinement and PLATON to validate symmetry .
  • Data Contradictions : Discrepancies between calculated and experimental unit cell parameters may arise from impurities. Cross-validation with PXRD and Hirshfeld surface analysis ensures phase purity .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Example : A mismatch in NMR-derived torsion angles vs. SCXRD data may indicate dynamic behavior in solution.
  • Methodology :
    • Perform VT-NMR (variable temperature) to probe conformational flexibility.
    • Compare DFT-optimized gas-phase structures with crystallographic data to identify solvent or packing effects .

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